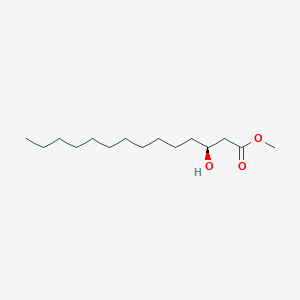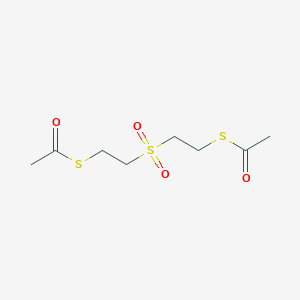
(S)-Methyl 3-hydroxytetradecanoate
Vue d'ensemble
Description
“(S)-Methyl 3-hydroxytetradecanoate” is a derivative of 3-hydroxytetradecanoate, which is a 3-hydroxy fatty acid anion . It is the conjugate base of 3-hydroxytetradecanoic acid, obtained by deprotonation of the carboxy group . It is a long-chain fatty acid anion .
Synthesis Analysis
The synthesis of polyhydroxyalkanoates, which include medium-chain-length monomers like 3-hydroxytetradecanoate, has been achieved via the reversed fatty acid β-oxidation cycle in Escherichia coli . This process has been successful in obtaining a wide range of mcl-PHA homopolymers from various fatty acids .
Molecular Structure Analysis
The molecular formula of 3-hydroxytetradecanoate is C14H27O3 . The exact mass is 243.19601972 g/mol . The structure includes a long chain of carbon atoms with a hydroxy group at the third carbon .
Physical And Chemical Properties Analysis
The molecular weight of 3-hydroxytetradecanoate is 243.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 11 .
Applications De Recherche Scientifique
Antioxidants and Enzyme Inhibitors : A green chemistry method for the enantioselective synthesis of R and S enantiomers of 3-hydroxytetradecanoic acid and its methyl esters has been developed. These compounds are recognized for their potential as new antioxidants and enzyme inhibitors (H. Küçük & A. Yusufoglu, 2013).
Detection of Endotoxin : A method using 3-hydroxytetradecanoic acid and fluorescence labeling has been developed for detecting endotoxins in aqueous solutions, capable of detecting levels as low as 100 pg (K. Tanamoto, 1990).
Industrial Production : A practical and scalable synthesis method for (S)-3-hydroxytetradecanoic acid has been presented, which offers a promising route for industrial production (K. Matsuyama & M. Ikunaka, 1999).
Preparation Using Nickel Catalyst : A facile method for preparing optically pure 3-hydroxytetradecanoic acid using an asymmetrically modified nickel catalyst has been developed, yielding high purity and yield (A. Tai et al., 1980).
Precursor in Drug Synthesis : The efficient synthesis of the precursor furanose 3 for K252a and CEP-701 has been achieved from (R)-methyl -hydroxytetradecanoate, an intermediate in orlistat production (Xiuwei Sun et al., 2011).
Lipid A Biosynthesis : The S-analog of lipid A biosynthetic precursor Ia effectively inhibits endotoxin-induced interleukin-6 production in human peripheral blood cells, more effectively than the natural-type precursor (K. Fukase et al., 1995).
Taxonomic Studies in Bacteria : L-2-hydroxytetradecanoic acid, a minor constituent of Salmonella lipopolysaccharides, has implications in taxonomic studies due to its absence from other enterobacterial genera (K. Bryn & E. Rietschel, 1978).
Bioplastic Production : Pseudomonas putida KT2442 fadB and fadA knockout mutant produced medium-chain-length polyhydroxyalkanoate with high 3-hydroxytetradecanoate monomer content, resulting in improved crystallinity and tensile strength, highlighting its potential in bioplastic production (Wenkuan Liu & Guo-Qiang Chen, 2007).
Orientations Futures
Propriétés
IUPAC Name |
methyl (3S)-3-hydroxytetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZAMWODZQSOA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452253 | |
| Record name | (S)-Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-hydroxytetradecanoate | |
CAS RN |
76835-67-1 | |
| Record name | Methyl (S)-3-hydroxytetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76835-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Methyl 3-hydroxytetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)









